(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a hydroxypiperidinyl group and a methoxyquinolinylmethyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the hydroxypiperidinyl and methoxyquinolinylmethyl groups. Common reagents used in these reactions include piperidine, quinoline derivatives, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and interact with various biomolecules makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups allow for hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and pharmaceuticals.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound with similar antimicrobial effects.
Uniqueness
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol is unique due to its combination of a piperidine ring with hydroxyl and methoxyquinolinylmethyl groups. This structure allows for diverse chemical reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-27-21-16(12-15-4-2-3-5-18(15)22-21)13-23-9-8-19(20(26)14-23)24-10-6-17(25)7-11-24/h2-5,12,17,19-20,25-26H,6-11,13-14H2,1H3/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYSPKFRSTFEP-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1CN3CCC(C(C3)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC2=CC=CC=C2C=C1CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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